REACTION_CXSMILES
|
CCl.[C:3]1([CH3:13])[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:12])[CH2:10][CH3:11].C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl.[Br-:31]>C1COCC1>[Br:31][CH:10]([CH3:11])[C:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH3:13])=[O:12] |f:2.3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)C(CC)=O)C
|
Name
|
pyridium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl.[Br-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
To a 50 ml round bottomed flask with stirring bar and an argon inlet
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This solution was stirred at ambient temperature for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 5% aqueous HCl, H2O, and brine
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration and removal of sovent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave an oil
|
Type
|
CUSTOM
|
Details
|
This material was chromatographed (Silica gel, 5% EtOAc/Hexane)
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)C1=C(C=CC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |